molecular formula C11H9F5O3 B2620653 Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate CAS No. 338791-94-9

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate

Cat. No.: B2620653
CAS No.: 338791-94-9
M. Wt: 284.182
InChI Key: OSVVVQNUQMOSCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate typically involves the reaction of 3-(trifluoromethyl)phenol with ethyl 2,2-difluoroacetate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high stability and bioavailability .

Properties

IUPAC Name

ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O3/c1-2-18-9(17)11(15,16)19-8-5-3-4-7(6-8)10(12,13)14/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVVVQNUQMOSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=CC(=C1)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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